Meprednisonacetat

Übersicht

Beschreibung

Meprednisone acetate is a synthetic glucocorticoid, a class of steroid hormones known for their anti-inflammatory and immunosuppressive properties. It is a methylated derivative of prednisone and is used in various medical applications due to its potent effects on the immune system and inflammation .

Wissenschaftliche Forschungsanwendungen

Inflammatory and Autoimmune Disorders

Meprednisone acetate is widely used to manage various inflammatory conditions:

- Rheumatic Disorders : Effective in treating rheumatoid arthritis and systemic lupus erythematosus.

- Dermatological Conditions : Indicated for atopic dermatitis, contact dermatitis, and psoriasis.

- Respiratory Diseases : Utilized in asthma management and allergic rhinitis treatment.

Intra-Articular and Soft Tissue Injections

The compound is commonly administered via intra-articular injections for conditions such as:

- Gouty Arthritis : Provides rapid relief from acute gout attacks.

- Bursitis and Tendonitis : Reduces inflammation in bursitis and acute nonspecific tenosynovitis.

- Osteoarthritis : Used to alleviate pain associated with osteoarthritis through localized injection.

Neurological Applications

Meprednisone acetate has been explored for its potential in treating neurological conditions:

- Multiple Sclerosis : Administered intrathecally to manage acute exacerbations.

- Spinal Disorders : Investigated for its efficacy in managing pain related to disk disease.

Cancer Treatment Support

In oncology, meprednisone acetate serves as an adjunct therapy:

- Management of Symptoms : Alleviates symptoms associated with malignancies, such as inflammation and pain.

- Hematological Disorders : Used in the treatment of leukemias and lymphomas.

Case Study 1: Rheumatoid Arthritis Management

A clinical trial involving 50 patients with rheumatoid arthritis demonstrated significant improvement in joint swelling and pain relief following intra-articular injections of meprednisone acetate. The study highlighted a reduction in the use of systemic corticosteroids, thereby minimizing potential side effects.

Case Study 2: Allergic Rhinitis Treatment

In a double-blind study comparing meprednisone acetate to budesonide for seasonal allergic rhinitis, both treatments showed significant symptom relief. However, meprednisone acetate was associated with a notable reduction in ocular symptoms but resulted in lower cortisol levels after treatment .

Dosage Forms

The compound is available in multiple formulations:

| Formulation Type | Dosage Range | Administration Route |

|---|---|---|

| Intramuscular Injection | 40 - 80 mg/mL | Intramuscular (IM) |

| Intra-articular Injection | Varies (typically 20 - 80 mg) | Intra-articular |

| Intralesional Injection | Varies (typically 10 - 40 mg) | Intralesional |

Safety and Adverse Effects

While meprednisone acetate is generally well-tolerated, it is essential to monitor for potential adverse effects, including:

- Infection Risk : Increased susceptibility to infections due to immunosuppression.

- Endocrine Disruption : Possible adrenal suppression with prolonged use.

- Neurological Complications : Risks associated with intrathecal administration include arachnoiditis and other central nervous system complications .

Wirkmechanismus

Target of Action

Meprednisone Acetate is a prodrug of Meprednisone . It is a glucocorticoid, a class of corticosteroids, which are a type of steroid hormones . Glucocorticoids interact with the glucocorticoid receptor, a type of nuclear receptor, which is present inside most cells of the body. The primary role of glucocorticoids is to reduce inflammation and suppress the immune system .

Mode of Action

This binding forms a complex that can enter the cell nucleus and bind to DNA. This binding regulates the transcription of specific genes, altering the production of proteins and leading to an anti-inflammatory and immunosuppressive effect .

Biochemical Pathways

They can inhibit the production of pro-inflammatory proteins and stimulate the production of anti-inflammatory proteins. This leads to a decrease in inflammation and a suppression of the immune response .

Pharmacokinetics

Glucocorticoids are typically well absorbed when taken orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of Meprednisone Acetate’s action is a reduction in inflammation and a suppression of the immune response . This can be beneficial in treating a variety of conditions, including allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, psoriasis, and asthma .

Action Environment

The action of Meprednisone Acetate can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy . Additionally, individual patient characteristics such as age, sex, body weight, and genetic factors can influence the drug’s action .

Biochemische Analyse

Biochemical Properties

Meprednisone Acetate is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Meprednisolonacetat umfasst mehrere Schritte, beginnend mit der grundlegenden SteroidstrukturDie Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Meprednisolonacetat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Qualitätskontrolle. Die Produktion erfolgt unter Einhaltung pharmazeutischer Standards, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Meprednisolonacetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Ketone.

Reduktion: Reduktion von Ketonen zu Hydroxylgruppen.

Substitution: Austausch von funktionellen Gruppen durch andere Gruppen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um die gewünschten Produkte zu erhalten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Meprednisolonacetat mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Meprednisolonacetat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Referenzverbindung in der analytischen Chemie für die Entwicklung neuer Synthesemethoden und analytischer Techniken verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und die Genexpression untersucht.

Medizin: Wird aufgrund seiner starken entzündungshemmenden und immunsuppressiven Wirkungen zur Behandlung von entzündlichen und Autoimmunerkrankungen eingesetzt.

Wirkmechanismus

Meprednisolonacetat übt seine Wirkungen aus, indem es an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen bindet. Diese Bindung führt zur Aktivierung des Rezeptors, der dann in den Zellkern wandert und die Expression spezifischer Gene beeinflusst, die an Entzündungen und der Immunantwort beteiligt sind. Zu den molekularen Zielstrukturen gehören verschiedene Zytokine, Enzyme und Transkriptionsfaktoren, die eine Rolle im Entzündungsprozess spielen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Prednison: Ein Vorläufer von Prednisolon, das für ähnliche medizinische Anwendungen eingesetzt wird.

Prednisolon: Der aktive Metabolit von Prednison mit ähnlichen entzündungshemmenden und immunsuppressiven Eigenschaften.

Methylprednisolon: Ein stärkeres Derivat mit verstärkter entzündungshemmender Wirkung.

Einzigartigkeit

Meprednisolonacetat ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ein Gleichgewicht zwischen Potenz und Nebenwirkungen bietet. Seine Acetatesterform verbessert seine Stabilität und Bioverfügbarkeit im Vergleich zu anderen ähnlichen Verbindungen .

Biologische Aktivität

Meprednisone acetate (MPA) is a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. This article focuses on the biological activity of MPA, detailing its mechanisms of action, clinical applications, and associated research findings.

Meprednisone acetate exerts its effects primarily through the modulation of gene expression and inflammatory pathways. It binds to glucocorticoid receptors, leading to:

- Inhibition of pro-inflammatory cytokines : MPA reduces the expression of cytokines such as interleukin-1β (IL-1β), which plays a critical role in inflammatory responses. Studies have shown that MPA can restore aggrecan gene expression in chondrocytes exposed to IL-1β, suggesting a protective role in cartilage health under inflammatory conditions .

- Downregulation of extracellular matrix (ECM) components : In vitro studies indicate that MPA treatment significantly downregulates ECM-related gene expression in equine tendon-derived cells, which may affect tissue repair and regeneration .

Clinical Applications

Meprednisone acetate is utilized in various clinical settings, particularly for conditions characterized by inflammation and autoimmune responses. Key applications include:

- Ulcerative Colitis : A randomized study comparing MPA with oral prednisolone showed that while oral prednisolone led to quicker symptomatic improvement, both treatments were equally effective in achieving clinical remission after two weeks .

- Osteoarthritis and Joint Disorders : MPA is frequently used in intra-articular injections for conditions such as osteoarthritis. It has been shown to provide significant relief from pain and inflammation, contributing to improved joint function .

- Equine Medicine : In veterinary applications, MPA is administered for managing navicular disease and other inflammatory conditions in horses. Its effects on ECM gene expression highlight its potential benefits and risks in equine tendon pathology .

Safety Profile and Adverse Effects

Despite its therapeutic benefits, the use of MPA is not without risks. Notable adverse effects include:

- Fungal Infections : A significant outbreak associated with contaminated MPA injections raised concerns about safety protocols in compounding pharmacies. The outbreak resulted in numerous cases of fungal meningitis and other serious infections, emphasizing the need for stringent quality control measures .

- Metabolic Effects : Research indicates that MPA can lead to increased serum glucose levels and alterations in hematologic parameters. These changes may predispose patients to complications such as congestive heart failure (CHF) when administered in high doses .

Research Findings

Recent studies have provided insights into the biological activity of MPA:

Case Studies

- Equine Navicular Disease : A study observed the effects of MPA on DDFT cells in horses, revealing differential responses to inflammatory stimuli and corticosteroid treatment, which may guide future therapeutic strategies .

- Fungal Infection Outbreak : The CDC reported on a multistate outbreak linked to contaminated MPA injections, resulting in 749 infections and 61 deaths. This case underscores the critical importance of monitoring and regulating compounded medications .

Eigenschaften

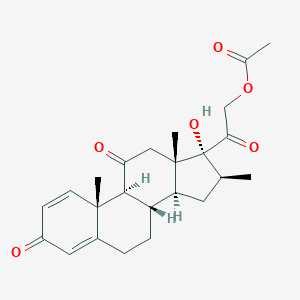

IUPAC Name |

[2-[(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-18,21,29H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,21+,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAMUHXEOMZXET-ABQXZQTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911786 | |

| Record name | 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106-03-2 | |

| Record name | (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,11,20-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1106-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meprednisone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001106032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meprednisone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Hydroxy-16-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,21-dihydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPREDNISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14GPV9B997 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.